Formononetin

Beschreibung

Structure

3D Structure

Eigenschaften

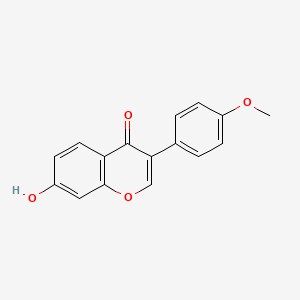

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQYGTCOTHHOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022311 | |

| Record name | Formononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-72-3 | |

| Record name | Formononetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formononetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formononetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | formononetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMONONETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295DQC67BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Formononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C | |

| Record name | Formononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Formononetin: A Technical Guide to Its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formononetin (7-hydroxy-4'-methoxyisoflavone) is an O-methylated isoflavone, a class of phytoestrogens found predominantly in the plant kingdom.[1][2] Its structural similarity to endogenous estrogens allows it to exert a wide range of biological activities, making it a compound of significant interest for therapeutic applications. Formononetin has been investigated for its potential anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] This document provides a comprehensive overview of the natural sources of formononetin, quantitative data on its concentration in various plants, detailed protocols for its isolation and analysis, and an examination of the key cellular signaling pathways it modulates.

Natural Sources and Distribution

Formononetin is primarily synthesized by plants of the legume family (Fabaceae).[1][6] It is found in various parts of the plant, including the roots, leaves, and flowers, often as its glucoside, ononin.[1][7]

Key plant sources include:

-

Red Clover (Trifolium pratense) : One of the most abundant and commercially utilized sources of formononetin.[2][8][9]

-

Astragalus membranaceus (Huangqi) : A perennial herb whose roots are used in traditional Chinese medicine and contain significant amounts of formononetin.[2][9][10]

-

Pueraria lobata (Kudzu) : The root of this plant is another notable source.[10]

-

Glycyrrhiza Species (Licorice) : Found in the roots of species like Glycyrrhiza glabra and Glycyrrhiza uralensis.[2][10]

-

Other Legumes : Formononetin is also present in beans (green beans, lima beans, soy), Ononis spinosa, and Dalbergia species.[1][2]

Quantitative Analysis of Formononetin in Natural Sources

The concentration of formononetin can vary significantly based on the plant species, cultivar, part of the plant, and growing conditions. The following table summarizes reported concentrations from various studies.

| Plant Species | Plant Part | Formononetin Concentration (mg/g dry weight) | Reference(s) |

| Trifolium pratense (Red Clover) | General | 3.4 - 6.8 | [2] |

| Trifolium pratense (Red Clover) | Leaves (average) | 1.62 | [7] |

| Trifolium pratense (Red Clover) | Flowers | 0.53 - 1.05 | [7] |

| Trifolium pratense (Red Clover) | Stems (average) | 0.47 | [7] |

| Trifolium pratense (Red Clover) | General | 0.960 - 1.413 | [11] |

Biosynthesis Pathway

Formononetin is synthesized via the phenylpropanoid pathway, which is common to the production of flavonoids and isoflavonoids in plants.[12] Formononetin serves as a crucial intermediate in the biosynthesis of other phytoalexins.[2][13] Two primary pathways for its synthesis have been identified in different plants. In most leguminous plants, it is synthesized from 2,7,4'-trihydroxy-isoflavone, whereas in Pueraria lobata, it is synthesized from daidzein.[2]

Experimental Protocols

The isolation and quantification of formononetin from plant matrices are critical for research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[11][14][15]

General Workflow for Analysis

The process involves extraction from the plant material, followed by purification and quantification, and finally, structural confirmation.

Protocol for Extraction and Isolation

This protocol provides a general methodology for isolating formononetin for subsequent analysis.

-

Preparation of Plant Material :

-

Collect the desired plant parts (e.g., leaves of Trifolium pratense).

-

Dry the material at 40-50°C to a constant weight and grind it into a fine powder.

-

-

Solvent Extraction :

-

Macerate or reflux the powdered plant material with a suitable solvent (e.g., 80% ethanol or methanol) at a ratio of 1:10 (w/v) for 3-4 hours.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Acid Hydrolysis (Optional, for glycosides) :

-

To hydrolyze the glycoside form (ononin) to the aglycone (formononetin), heat the crude extract with 2-3M HCl for 2 hours.

-

Neutralize the solution and partition it with a non-polar solvent like ethyl acetate.

-

-

Purification by Preparative HPLC :

-

Dissolve the crude extract or the ethyl acetate fraction in the mobile phase.

-

Use a preparative HPLC system with a C18 column.[16]

-

Employ a gradient elution system, for example, with water (A) and methanol (B), both containing 0.1% formic acid.

-

Monitor the elution at a specific wavelength (e.g., 254 nm) and collect the fractions corresponding to the formononetin peak.[14]

-

Pool the relevant fractions and evaporate the solvent to yield purified formononetin.

-

-

Structural Confirmation :

Protocol for Quantification using HPLC-UV

This protocol details a validated method for quantifying formononetin in a plant extract.[15]

-

Instrumentation :

-

An HPLC system equipped with a quaternary pump, a UV-Vis detector, an autosampler, and a column oven.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]

-

Mobile Phase : A gradient of Solvent A (e.g., water with 0.1% acetic or formic acid) and Solvent B (e.g., methanol or acetonitrile).

-

Flow Rate : 1.0 mL/min.[14]

-

Column Temperature : 25-30°C.[14]

-

Detection Wavelength : 254 nm.[14]

-

Injection Volume : 10-20 µL.

-

-

Preparation of Standards and Samples :

-

Prepare a stock solution of a certified formononetin standard (e.g., 1 mg/mL in methanol).

-

Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 1 to 100 µg/mL).

-

Prepare the plant extract sample by dissolving a known weight in methanol, sonicating, and filtering through a 0.45 µm syringe filter.

-

-

Analysis and Calculation :

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the formononetin peak in the sample chromatogram by comparing its retention time with the standard.

-

Calculate the concentration of formononetin in the sample using the regression equation from the calibration curve.

-

Modulation of Key Signaling Pathways

Formononetin exerts its biological effects by modulating a variety of intracellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.

PI3K/Akt and MAPK/ERK Pathways

Formononetin has been shown to inhibit cancer cell proliferation by suppressing the PI3K/Akt and MAPK/ERK signaling pathways.[18] This inhibition leads to cell cycle arrest and the induction of apoptosis.[2][18]

Nrf2/ARE Antioxidant Pathway

Formononetin can protect against oxidative stress by activating the Nrf2/ARE signaling pathway.[3][19] It upregulates the expression of Sirt1, which promotes the nuclear translocation of Nrf2, leading to the transcription of antioxidant enzymes like HO-1 and SOD.[19]

Conclusion

Formononetin is a readily available isoflavone with significant therapeutic potential, derived from a variety of leguminous plants, most notably Red Clover. Its biological activities are attributed to its ability to modulate critical cellular signaling pathways involved in major diseases. The established methodologies for its isolation and quantification provide a solid foundation for further research, quality control of herbal products, and the development of new pharmaceuticals. This guide provides the essential technical information for professionals engaged in the exploration and application of this promising natural compound.

References

- 1. Formononetin - Wikipedia [en.wikipedia.org]

- 2. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bulknaturalswholesale.com [bulknaturalswholesale.com]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. [Determination of formononetin and calycasin from Radix Hedysari by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of formononetin-7-O-β-D-glucopyranoside from the grass of Ononis arvensis L. and the assessment of its effect on induced platelet activation | Bogoutdinova | Drug development & registration [pharmjournal.ru]

- 17. Formononetin isolated from Sophorae flavescentis inhibits B cell-IgE production by regulating ER-stress transcription factor XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Formononetin: A Technical Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, a naturally occurring O-methylated isoflavone found predominantly in red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant attention in oncological research.[1][2] Its potential as a chemotherapeutic and chemopreventive agent stems from its multifaceted effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning formononetin's anticancer activities, with a focus on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Anticancer Mechanisms of Formononetin

Formononetin exerts its anticancer effects through the modulation of a complex network of intracellular signaling pathways. The primary mechanisms can be categorized as follows:

-

Induction of Apoptosis: Formononetin promotes programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This is often characterized by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1][3]

-

Cell Cycle Arrest: A common effect of formononetin is the arrest of the cell cycle at the G0/G1 or G1 phase.[1][4][5][6] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins (D1, A) and cyclin-dependent kinases (CDK4).[1][3][5]

-

Inhibition of Metastasis and Invasion: Formononetin has been shown to suppress the migratory and invasive potential of cancer cells.[7][8][9] This is largely attributed to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][7][8][9]

-

Anti-angiogenesis: The formation of new blood vessels, a critical process for tumor growth and metastasis, is also targeted by formononetin. It has been observed to downregulate the expression of key pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1][10]

Quantitative Analysis of Formononetin's Efficacy

The cytotoxic and cytostatic effects of formononetin have been quantified across a range of cancer cell lines. The following tables summarize key efficacy data.

Table 1: IC50 Values of Formononetin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Acute Lymphoblastic Leukemia | MOLT-4 | 155.8 | 24 | [11] |

| Acute Lymphoblastic Leukemia | MOLT-17 | 183.2 | 24 | [11] |

| Breast Cancer | MDA-MB-231 | >160 | 24 | [4] |

| Breast Cancer | 4T1 | >160 | 24 | [4][8] |

| Cervical Cancer | HeLa | Not specified | - | [12] |

| Colon Cancer | SW1116 | Not specified | - | [13] |

| Colon Cancer | HCT116 | Not specified | - | [13] |

| Multiple Myeloma | U266 | Not specified | - | [14] |

| Non-small Cell Lung Cancer | A549 | Not specified | - | |

| Non-small Cell Lung Cancer | NCI-H23 | Not specified | - | [6] |

| Ovarian Cancer | ES2 | Not specified | - | |

| Ovarian Cancer | OV90 | Not specified | - | |

| Prostate Cancer | PC-3 | Not specified | - | [5] |

| Prostate Cancer | DU145 | Not specified | - | [5] |

Table 2: Effect of Formononetin on Cell Cycle Distribution

| Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase (Treatment) | % of Cells in G0/G1 Phase (Control) | Reference |

| PC-3 | 20 | 50% | 40% | [5] |

| PC-3 | 40 | 62% | 40% | [5] |

| PC-3 | 80 | 68% | 40% | [5] |

| SW1116/HCT116 | 100 | 79.7% | Not specified | [1] |

| A549 | 100, 150, 200 | Dose-dependent increase | Not specified | [6] |

| NCI-H23 | 100, 150, 200 | Dose-dependent increase | Not specified | [6] |

Table 3: Modulation of Key Proteins by Formononetin

| Cancer Type | Cell Line | Protein | Effect | Reference |

| Breast Cancer | MDA-MB-231, 4T1 | MMP-2, MMP-9 | Decreased expression | [7] |

| Breast Cancer | MDA-MB-231, 4T1 | TIMP-1, TIMP-2 | Increased expression | [8] |

| Colon Cancer | SW1116, HCT116 | p-PI3K, p-Akt, p-STAT3 | Decreased phosphorylation | [13] |

| Multiple Myeloma | U266 | p-Akt, p-ERK1/2 | Decreased phosphorylation | [14] |

| Non-small Cell Lung Cancer | A549, NCI-H23 | Bax | Increased expression | |

| Non-small Cell Lung Cancer | A549, NCI-H23 | Bcl-2 | Decreased expression | [6] |

| Non-small Cell Lung Cancer | A549, NCI-H23 | Cleaved Caspase-3 | Increased expression | [6] |

| Cervical Cancer (in vivo) | HeLa | VEGF, HIF-1α | Decreased mRNA and protein expression | [10] |

Signaling Pathways Modulated by Formononetin

Formononetin's anticancer activity is mediated through its interaction with several critical signaling pathways that regulate cell proliferation, survival, and motility.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Formononetin has been shown to inhibit this pathway in various cancer cells, including breast, colon, and cervical cancer.[4][7][8][12][13][15] It achieves this by reducing the phosphorylation of both PI3K and Akt, leading to the downstream inhibition of pro-survival signals and the induction of apoptosis.[7][8][13]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 and p38 subfamilies, is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Formononetin's effect on this pathway can be context-dependent. In some cancer cells, it inhibits the pro-proliferative ERK1/2 signaling.[4][14][16] In others, it can activate the pro-apoptotic p38 MAPK pathway.[4]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in many human cancers. Formononetin has been demonstrated to inhibit the activation of STAT3 by reducing its phosphorylation, thereby downregulating the expression of its target genes involved in tumorigenesis.[4][13][17]

Detailed Experimental Protocols

To facilitate the replication and further investigation of formononetin's anticancer effects, this section provides detailed methodologies for key experiments commonly cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of formononetin on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of formononetin (or vehicle control, typically 0.1% DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[7]

Western Blot Analysis

This technique is employed to detect changes in the expression and phosphorylation levels of specific proteins within the signaling pathways affected by formononetin.

-

Cell Lysis: After treatment with formononetin, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[7]

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bax, Bcl-2, MMP-2, MMP-9, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle after formononetin treatment.

-

Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.

Transwell Invasion Assay

This assay assesses the effect of formononetin on the invasive capacity of cancer cells.

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.

-

Cell Seeding: Cancer cells, pre-treated with non-toxic concentrations of formononetin, are seeded in the upper chamber in serum-free medium.[7]

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[7]

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 6-24 hours).[7]

-

Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with crystal violet.[7]

-

Quantification: The number of invaded cells is counted under a microscope in several random fields.[7]

Conclusion and Future Directions

Formononetin demonstrates significant potential as an anticancer agent, acting through a variety of mechanisms to inhibit cancer cell growth, survival, and metastasis. Its ability to modulate multiple key signaling pathways, including PI3K/Akt, MAPK, and STAT3, underscores its pleiotropic effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic utility of formononetin.

Future research should focus on elucidating the precise molecular targets of formononetin and understanding the context-dependent nature of its effects on different cancer types. In vivo studies and clinical trials are warranted to validate the promising preclinical findings and to establish the safety and efficacy of formononetin as a standalone or adjuvant therapy in cancer treatment. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic index.

References

- 1. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Formononetin inhibits migration and invasion of MDA-MB-231 and 4T1 breast cancer cells by suppressing MMP-2 and MMP-9 through PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo anti-cancer activity of formononetin on human cervical cancer cell line HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formononetin inhibits colon carcinoma cell growth and invasion by microRNA-149-mediated EphB3 downregulation and inhibition of PI3K/AKT and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Formononetin represses cervical tumorigenesis by interfering with the activation of PD-L1 through MYC and STAT3 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Formononetin: A Technical Deep-Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formononetin, a naturally occurring isoflavone found predominantly in red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant scientific attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning formononetin's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Formononetin exerts its influence by modulating critical inflammatory cascades, including the NF-κB, MAPK, and JAK-STAT pathways, and by inhibiting the NLRP3 inflammasome.[3][4] This compilation of evidence underscores the potential of formononetin as a therapeutic agent for a variety of inflammatory-mediated diseases.[1][3]

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[5] Formononetin, an isoflavone phytoestrogen, has demonstrated a wide range of pharmacological activities, notably its anti-inflammatory and antioxidant effects.[2] This document aims to provide a comprehensive technical resource for researchers and drug development professionals investigating the therapeutic potential of formononetin.

Quantitative Data on the Anti-Inflammatory Effects of Formononetin

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent inhibitory effects of formononetin on key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Formononetin

| Cell Line | Inflammatory Stimulus | Mediator | Formononetin Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 100 µM | ~70% | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β | 100 µM | ~50% | [6] |

| IL-1β stimulated chondrocytes | IL-1β | IL-1β secretion | 1.25 µg/mL | Visible reduction | [4] |

| U266 human B cell line | - | IgE production | - | 3.43 µg/ml (IC50) | [7] |

Table 2: In Vivo Anti-Inflammatory Effects of Formononetin

| Animal Model | Disease Model | Formononetin Dosage | Outcome Measure | Result | Reference |

| Mice | Dextran Sulfate Sodium (DSS)-Induced Acute Colitis | 100 mg/kg | Disease Activity Index (DAI) | Significant reduction in DAI score | [8] |

| Mice | Lipopolysaccharide (LPS)-Induced Acute Lung Injury | Dose-dependent | IL-6 and TNF-α levels in BALF | Significant downregulation | [4] |

| Rats | Cisplatin-Induced Acute Kidney Injury | - | TNF-α and IL-1β overexpression | Mitigated | [4] |

Key Signaling Pathways Modulated by Formononetin

Formononetin's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Formononetin has been shown to inhibit NF-κB activation, thereby suppressing the production of inflammatory mediators.[9]

Caption: Formononetin inhibits the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[9] Formononetin has been demonstrated to downregulate the phosphorylation of key MAPK proteins, leading to a reduction in the production of pro-inflammatory cytokines.[9]

Caption: Formononetin modulates the MAPK signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10] Formononetin has been shown to inhibit the activation of the NLRP3 inflammasome, providing another mechanism for its anti-inflammatory effects.[10]

Caption: Formononetin inhibits NLRP3 inflammasome activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to investigate the anti-inflammatory effects of formononetin.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of formononetin on lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formononetin inhibited the inflammation of LPS-induced acute lung injury in mice associated with induction of PPAR gamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Potential mechanisms of formononetin against inflammation and oxidative stress: a review [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Formononetin isolated from Sophorae flavescentis inhibits B cell-IgE production by regulating ER-stress transcription factor XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formononetin Administration Ameliorates Dextran Sulfate Sodium-Induced Acute Colitis by Inhibiting NLRP3 Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Formononetin 7-O-phosphate, a Novel Biorenovation Product, on LPS-Stimulated RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corrigendum to “Formononetin Administration Ameliorates Dextran Sulfate Sodium-Induced Acute Colitis by Inhibiting NLRP3 Inflammasome Signaling Pathway” - PMC [pmc.ncbi.nlm.nih.gov]

Formononetin Signaling Pathways in Neuroprotection: An In-depth Technical Guide

Abstract

Formononetin, a natural isoflavonoid found predominantly in medicinal plants like red clover (Trifolium pratense) and Astragalus membranaceus, is emerging as a potent neuroprotective agent.[1] Its therapeutic potential has been observed in various preclinical models of neurological disorders, including Alzheimer's disease, cerebral ischemia, and traumatic brain injury.[1][2][3] The neuroprotective effects of formononetin are attributed to its multifaceted influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of these core mechanisms, focusing on the anti-oxidative, anti-inflammatory, and anti-apoptotic signaling cascades modulated by formononetin. It summarizes key quantitative data, presents detailed experimental protocols for researchers, and visualizes the complex molecular interactions using signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development engaged in the field of neuropharmacology.

Core Signaling Pathways in Formononetin-Mediated Neuroprotection

Formononetin exerts its neuroprotective effects by modulating a sophisticated network of intracellular signaling pathways. These pathways are central to controlling oxidative stress, inflammation, and apoptosis—three major contributors to neuronal damage and death in neurodegenerative diseases.

Anti-Oxidative Stress Pathway: Nrf2/ARE/HO-1

Oxidative stress is a primary cause of secondary brain injury following events like traumatic brain injury (TBI) and ischemic stroke.[4][5] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative damage.[1]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like formononetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[2][4]

Formononetin has been shown to activate this protective pathway.[1] Studies demonstrate that formononetin treatment upregulates the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[4][5] This activation enhances the cellular antioxidant capacity by increasing levels of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby attenuating oxidative stress-induced neuronal damage.[1]

Caption: Formononetin activates the Nrf2/ARE/HO-1 antioxidant pathway.

Pro-Survival and Anti-Apoptotic Pathway: PI3K/Akt

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a fundamental signaling cascade that promotes cell survival and inhibits apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of numerous neurodegenerative diseases.

Formononetin has been identified as a potent activator of the PI3K/Akt pathway.[1][6] Upon activation by formononetin, PI3K phosphorylates and activates Akt. Activated Akt (p-Akt) then phosphorylates a range of downstream targets that regulate the cellular apoptotic machinery.[4] One of the key mechanisms is the modulation of the Bcl-2 family of proteins. Akt promotes the function of anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic proteins like Bax.[2][4][7] By decreasing the Bax/Bcl-2 ratio, formononetin shifts the balance away from apoptosis and towards neuronal survival, thereby protecting against neurotoxic insults such as those induced by Aβ peptides in Alzheimer's disease models.[4]

Caption: Formononetin promotes neuronal survival via the PI3K/Akt pathway.

Anti-Neuroinflammatory Pathway: NF-κB

Neuroinflammation, often mediated by activated microglia, is a pathological hallmark of many central nervous system disorders.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, which is mediated by the IκB kinase (IKK) complex.[8] This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2.[1][8]

Formononetin exerts significant anti-neuroinflammatory effects by inhibiting this pathway.[1][9] It has been shown to prevent the phosphorylation of IKK and IκBα, which in turn blocks the nuclear translocation of NF-κB.[8] As a result, the production of pro-inflammatory mediators is significantly reduced, alleviating the inflammatory damage to neurons.[1][8][10]

Caption: Formononetin suppresses neuroinflammation by inhibiting the NF-κB pathway.

Quantitative Data Summary

The neuroprotective effects of formononetin have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Studies on Formononetin's Neuroprotective Effects

| Cell Line | Insult/Model | Formononetin Conc. | Key Findings | Pathway Implicated | Reference(s) |

| HT22 | Aβ₂₅₋₃₅ | 5 µM | Increased cell viability; Reduced apoptosis. | PI3K/Akt | [1][4] |

| SH-SY5Y | H₂O₂ | 1-20 µM | Suppressed cytotoxicity; Decreased ROS levels. | PI3K/Akt-Nrf2, MAPK | [6] |

| BV2 Microglia | LPS | 10-40 µM | Reduced TNF-α, IL-6, IL-1β, NO, PGE₂ production. | NF-κB | [1][8] |

| Cortical Neurons | NMDA | 10 µM | Attenuated cell loss; Increased Bcl-2/Bax ratio. | Apoptosis Pathway | [7] |

| PC12 | LPS | 50-200 µM | Reduced TNF-α, IL-1β, IL-6; Decreased p-p65 NF-κB. | NF-κB/NLRP3 | [10] |

Table 2: Summary of In Vivo Studies on Formononetin's Neuroprotective Effects

| Animal Model | Disease Model | Formononetin Dosage | Key Findings | Pathway Implicated | Reference(s) |

| Rats | Traumatic Brain Injury (TBI) | 10, 20, 40 mg/kg | Upregulated HO-1; Attenuated brain edema. | Nrf2/HO-1 | [1][5] |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 60 µmol/kg | Reduced infarct volume to ~10.8%. | PI3K/Akt | [1][4] |

| Mice | High-Fat Diet (Cognitive Decline) | 20, 40 mg/kg | Reduced IL-1β, TNF-α; Suppressed NF-κB. | PGC-1α, Nrf-2/HO-1, NF-κB | [11] |

| Rats | TBI | 10, 20, 40 mg/kg | Reversed decrease in SOD, GSH-Px, Nrf2. | Nrf2 | [1] |

Key Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to investigate the neuroprotective effects of formononetin.

Caption: General experimental workflow for studying formononetin's effects.

Western Blotting for Protein Expression Analysis

This protocol is used to semi-quantitatively measure changes in the expression levels of key signaling proteins (e.g., p-Akt, Akt, Nrf2, HO-1, p-p65, p65, cleaved caspase-3).[12]

-

Sample Preparation:

-

Culture neuronal cells (e.g., SH-SY5Y) and treat with formononetin for a specified time before or during exposure to a neurotoxic agent (e.g., H₂O₂).

-

Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling at 95°C for 5-10 minutes in Laemmli sample buffer.[13]

-

-

SDS-PAGE:

-

Load denatured protein samples into the wells of a 10-12% polyacrylamide gel.[13]

-

Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, 1:1000 dilution in 5% BSA) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution in 5% milk) for 1 hour at room temperature.[15]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence for Nrf2 Nuclear Translocation

This method visualizes the movement of a transcription factor from the cytoplasm to the nucleus, a key step in its activation.

-

Cell Culture and Treatment:

-

Grow neuronal cells on glass coverslips in a 24-well plate.

-

Treat cells with formononetin for the desired duration.

-

Wash cells with phosphate-buffered saline (PBS).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.

-

Incubate with the primary antibody (e.g., anti-Nrf2, 1:200 dilution) in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence or confocal microscope. An increase in the co-localization of the Nrf2 signal (green) and the DAPI signal (blue) indicates nuclear translocation.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of formononetin for 1-2 hours. Then, introduce the neurotoxic agent (e.g., Aβ₂₅₋₃₅) and co-incubate for 24 hours.

-

MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Conclusion and Future Directions

Formononetin demonstrates significant neuroprotective potential through the coordinated modulation of multiple, critical signaling pathways. By activating pro-survival (PI3K/Akt) and anti-oxidant (Nrf2/HO-1) systems while simultaneously inhibiting pro-inflammatory (NF-κB) and pro-apoptotic cascades, it effectively mitigates key drivers of neuronal damage.[1][3][16] The quantitative data from a range of preclinical models strongly support its efficacy in protecting against neurotoxic insults.

Despite these promising preclinical results, the translation of formononetin into a clinical therapy requires further investigation.[1][3] Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to confirm the neuroprotective efficacy and safety profile of formononetin in human patients with neurological disorders.[1]

-

Pharmacokinetics and Bioavailability: Optimizing drug delivery systems to enhance the bioavailability and blood-brain barrier penetration of formononetin is crucial for its therapeutic application.

-

Long-Term Effects: Investigating the long-term effects and potential off-target interactions of formononetin administration is essential.

References

- 1. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Formononetin: A Pathway to Protect Neurons [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Formononetin: A Pathway to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formononetin attenuates H2O2-induced cell death through decreasing ROS level by PI3K/Akt-Nrf2-activated antioxidant gene expression and suppressing MAPK-regulated apoptosis in neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of formononetin against NMDA-induced apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formononetin inhibits neuroinflammation and increases estrogen receptor beta (ERβ) protein expression in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formononetin inhibits neuroinflammation in BV2 microglia induced by glucose and oxygen deprivation reperfusion through TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. immunoreagents.com [immunoreagents.com]

- 13. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]

- 14. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. researchgate.net [researchgate.net]

Formononetin: A Deep Dive into its Role and Mechanisms in Metabolic Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Formononetin (FMN) is an O-methylated isoflavone, a class of phytoestrogens predominantly found in leguminous plants such as red clover (Trifolium pratense) and Astragalus root (Astragalus membranaceus).[1][2][3] With the global prevalence of metabolic diseases—including obesity, type 2 diabetes mellitus (T2DM), dyslipidemia, and non-alcoholic fatty liver disease (NAFLD)—reaching epidemic proportions, there is an urgent need for novel therapeutic strategies.[4][5] Formononetin has emerged as a promising natural compound, demonstrating significant potential in modulating the key pathological processes underlying these disorders.[2][6] Extensive in vitro and in vivo studies have highlighted its capacity to influence lipid and glucose metabolism, reduce insulin resistance, and suppress inflammation.[4][6][7] This technical guide provides a comprehensive overview of the current research on formononetin's role in metabolic diseases, focusing on its core mechanisms of action, detailed experimental protocols, and quantitative therapeutic effects, tailored for an audience of researchers, scientists, and drug development professionals.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of formononetin is crucial for its development as a therapeutic agent. Studies in rats have shown that formononetin exhibits rapid oral absorption, with maximum plasma concentrations reached between 30 and 60 minutes.[1] It has a reported oral bioavailability of 21.8%.[8][9][10][11] In comparison, its glycoside form, ononin, has a lower oral bioavailability of 7.3%; however, when its metabolic conversion to formononetin is considered, the bioavailability of ononin reaches 21.7%.[8][9][10] Formononetin is primarily metabolized in the liver by cytochrome P450 enzymes and undergoes phase II conjugation.[1] Its transport across Caco-2 cell monolayers, a model for intestinal absorption, occurs mainly through passive diffusion.[8][11]

| Pharmacokinetic Parameter | Formononetin | Ononin | Reference |

| Administration Route | Oral (p.o.), 20 mg/kg | Oral (p.o.), 20 mg/kg | [10] |

| Cmax (nM) | 1302.8 ± 129.1 | 302.1 ± 35.9 | [10] |

| AUC₀₋₈ ₕ (nM·h) | 713.4 ± 46.2 | 160.2 ± 39.1 | [9][10] |

| Absolute Bioavailability (%) | 21.8% | 7.3% (21.7% including metabolite) | [8][9][10] |

Core Mechanisms of Action in Metabolic Regulation

Formononetin exerts its metabolic benefits by modulating several key signaling pathways that are central to cellular energy homeostasis, lipid metabolism, and glucose control.

Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.[12][13][14] Formononetin is a potent activator of AMPK.[12][15][16] This activation is fundamental to many of its therapeutic effects, including the inhibition of adipogenesis, enhancement of fatty acid oxidation, and improvement of insulin sensitivity.[12][16][17]

In 3T3-L1 adipocytes, formononetin treatment increases the phosphorylation of AMPK (pAMPK) and its downstream target, acetyl-CoA carboxylase (pACC).[16] This leads to an increase in Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.[16] In high-fat diet (HFD)-induced diabetic mice, formononetin upregulates p-AMPK-α1 in soleus muscle, which is associated with increased glucose uptake via GLUT4 translocation.[17]

Caption: Formononetin activates the AMPK signaling pathway.

Modulation of PPARγ Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and is crucial for lipid metabolism.[15][16] Formononetin acts as a non-classical PPARγ agonist.[18] Unlike full agonists (e.g., thiazolidinediones), which can have adverse side effects, formononetin's partial agonism appears to provide a more balanced metabolic benefit. It has been shown to down-regulate key adipogenic markers like PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα) during adipocyte differentiation, thereby inhibiting fat accumulation.[12][15] However, in other contexts, it can enhance preadipocyte differentiation in a PPARγ-dependent manner, which is thought to promote healthy adipose tissue expansion over hypertrophic, dysfunctional expansion.[16] This dual role suggests a complex, context-dependent regulation of adipogenesis. Furthermore, its interaction with PPARγ contributes to increased adipocyte thermogenesis by upregulating Uncoupling Protein 1 (UCP1).[18]

Activation of the SIRT1 Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a vital role in regulating glucose homeostasis, lipid metabolism, and cellular stress responses.[4][5] Formononetin treatment has been shown to increase the expression of SIRT1 in pancreatic and kidney tissues of diabetic rats.[4][19] This upregulation of SIRT1 is linked to reduced insulin resistance, attenuated hyperglycemia, and protection of pancreatic beta cells from degeneration.[4][5] In the liver, formononetin activates the SIRT1/PGC-1α/PPARα pathway to promote fatty acid β-oxidation, thereby alleviating hepatic steatosis in models of NAFLD and non-alcoholic steatohepatitis (NASH).[20]

Caption: Formononetin's role in the SIRT1-mediated metabolic pathway.

Therapeutic Potential in Specific Metabolic Diseases

Obesity and Adipogenesis

Formononetin demonstrates significant anti-obesity effects. In high-fat diet (HFD)-induced obese C57BL/6 mice, 12 weeks of formononetin treatment (at doses of 0.1, 1.0, and 10.0 mg/kg/day) attenuated body weight gain by approximately 18% and reduced visceral fat accumulation.[12] This effect is attributed to the inhibition of adipogenesis and increased energy expenditure.[12][15] In vitro, formononetin suppresses the differentiation of 3T3-L1 pre-adipocytes, inhibiting intracellular lipid accumulation and down-regulating key adipogenic transcription factors like PPARγ and C/EBPα.[12][15]

| Study Type | Model | Treatment | Key Findings | Reference |

| In Vivo | HFD-induced obese C57BL/6 mice | 0.1, 1.0, 10.0 mg/kg/day FMN for 12 weeks | ~18% reduction in final body weight vs. HFD group.[12] | [12] |

| In Vivo | HFD-induced obese C57BL/6 mice | 60 mg/kg/day FMN | Controlled body weight gain and improved HDL/LDL ratio.[21] | [21] |

| In Vitro | 3T3-L1 pre-adipocytes | 100 pM, 10 nM, 1 µM FMN | Significantly inhibited lipid accumulation. |

Type 2 Diabetes and Insulin Resistance

Formononetin has potent anti-diabetic properties. In a T2DM rat model (high-fat diet + streptozotocin), 28 days of oral formononetin treatment (10, 20, and 40 mg/kg) significantly reduced blood glucose levels (p < 0.001), improved glucose tolerance, and lowered HOMA-IR, an indicator of insulin resistance.[4][5] Similar results were observed in a diabetic mouse model, where 20 mg/kg of formononetin for 28 days reduced serum glucose (p < 0.001) and HOMA-IR.[17][22] The mechanisms involve enhancing insulin sensitivity, increasing pancreatic SIRT1 expression, and promoting GLUT4 translocation to the cell membrane via AMPK activation.[4][17]

| Study Type | Model | Treatment | Key Findings | Reference |

| In Vivo | HFD/STZ-induced diabetic rats | 10, 20, 40 mg/kg/day FMN for 28 days | Significant reduction in plasma glucose (p < 0.001); Improved glucose tolerance and insulin sensitivity.[4][5] | [4][5] |

| In Vivo | HFD/STZ-induced diabetic mice | 20 mg/kg/day FMN for 28 days | Significant reduction in serum glucose (p < 0.001) and HOMA-IR.[17][22] | [17][22] |

Dyslipidemia

Dyslipidemia, characterized by elevated triglycerides (TG) and LDL cholesterol (LDL-C) and reduced HDL cholesterol (HDL-C), is a hallmark of metabolic syndrome. Formononetin treatment significantly improves the lipid profile in animal models of metabolic disease. In HFD-fed mice, formononetin supplementation for 12 weeks led to a dose-dependent decrease in plasma total cholesterol (TC) by up to 42% at the 10 mg/kg dose.[12] In diabetic mice, 20 mg/kg of formononetin significantly reduced LDL, total cholesterol, and triglycerides.[17][22]

| Parameter | Model | Treatment | Effect | Reference |

| Total Cholesterol | HFD-fed mice | 10 mg/kg/day FMN | ↓ 42% vs. HFD control | [12] |

| LDL-C | HFD/STZ-induced diabetic mice | 20 mg/kg/day FMN | Significant reduction (p < 0.001) | [22] |

| Triglycerides | HFD/STZ-induced diabetic mice | 20 mg/kg/day FMN | Significant reduction (p < 0.001) | [22] |

| HDL-C | HFD/STZ-induced diabetic rats | 40 mg/kg/day FMN | Significant improvement | [4] |

Non-alcoholic Fatty Liver Disease (NAFLD)

Formononetin shows promise in treating NAFLD and its progressive form, NASH.[20] In a methionine-choline deficient (MCD) diet-induced mouse model of NASH, formononetin intervention improved liver function markers (ALT, AST), reduced hepatic triglyceride levels, and alleviated hepatocellular steatosis.[20] The underlying mechanism is the activation of the SIRT1/PGC-1α/PPARα pathway, which enhances hepatic fatty acid β-oxidation.[20] Additionally, in diabetic mice with liver injury, formononetin was found to mitigate hepatocyte apoptosis and inflammation by promoting the polarization of M2 (anti-inflammatory) macrophages via the PTP1B/STAT6 axis.[23]

Experimental Protocols

In Vivo High-Fat Diet (HFD) Induced Obesity Model

-

Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

-

Diet Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.[12][21]

-

Treatment: Formononetin is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at specified doses (e.g., 10, 20, 40, 60 mg/kg body weight) for the treatment period (e.g., 4-12 weeks).[4][12][21]

-

Monitoring and Analysis: Body weight and food intake are monitored regularly. At the end of the study, blood samples are collected for analysis of glucose, insulin, and lipid profiles (TC, TG, LDL-C, HDL-C). Tissues such as liver, adipose tissue, and muscle are harvested for histopathological analysis (H&E staining), gene expression analysis (RT-qPCR), and protein analysis (Western blotting for targets like pAMPK, SIRT1, PPARγ).[4][12][17]

Caption: A typical experimental workflow for an in vivo HFD mouse study.

In Vitro Adipogenesis Assay

-

Cell Line: 3T3-L1 pre-adipocytes.[12]

-

Culture: Cells are grown to confluence in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Differentiation Induction: Two days post-confluence (Day 0), differentiation is induced by treating cells with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Treatment: Formononetin (at various concentrations, e.g., 100 pM to 1 µM) or vehicle is added to the differentiation medium.

-

Maturation: After 2-3 days, the medium is replaced with a maturation medium (DMEM, 10% FBS, 10 µg/mL insulin) and changed every 2 days until cells are fully differentiated (typically Day 8-9).

-

Analysis:

-

Lipid Accumulation: Adipocytes are fixed and stained with Oil Red O. The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid content.[16]

-

Gene/Protein Expression: Cells are harvested at different time points to analyze the expression of adipogenic markers (PPARγ, C/EBPα) by RT-qPCR or Western blotting.[12][16]

-

Summary and Future Directions

Formononetin is a multi-target natural compound with substantial therapeutic potential for metabolic diseases. Its efficacy stems from its ability to favorably modulate central metabolic signaling pathways, including AMPK, PPARγ, and SIRT1. Through these mechanisms, it combats obesity by inhibiting adipogenesis and increasing energy expenditure, improves T2DM by enhancing insulin sensitivity and glucose uptake, corrects dyslipidemia, and protects the liver from steatosis and inflammation.

While preclinical data are robust and compelling, further research is necessary to translate these findings to the clinic. Key areas for future investigation include:

-

Human Clinical Trials: Well-designed, randomized controlled trials are needed to confirm the efficacy and safety of formononetin in patients with metabolic syndrome, T2DM, and NAFLD.[1]

-

Bioavailability Enhancement: Research into novel delivery systems, such as nanoformulations or chemical modifications, could improve the oral bioavailability and therapeutic efficacy of formononetin.[1]

-

Long-Term Safety: Comprehensive toxicological studies are required to establish the long-term safety profile of formononetin in diverse patient populations.[1]

-

Gut Microbiota Interaction: Preliminary evidence suggests formononetin can reshape the gut microbiota, which may contribute to its metabolic benefits; this interaction warrants deeper investigation.[21]

References

- 1. Formononetin: pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formononetin Treatment in Type 2 Diabetic Rats Reduces Insulin Resistance and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Potential mechanisms of formononetin against inflammation and oxidative stress: a review [frontiersin.org]

- 7. qascf.com [qascf.com]

- 8. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formononetin, an isoflavone, activates AMP-activated protein kinase/β -catenin signalling to inhibit adipogenesis and rescues C57BL/6 mice from high-fat diet-induced obesity and bone loss | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formononetin, an isoflavone, activates AMP-activated protein kinase/β-catenin signalling to inhibit adipogenesis and rescues C57BL/6 mice from high-fat diet-induced obesity and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Formononetin-induced Stimulation of Adipocyte Fatty Acid Oxidation and Preadipocyte Differentiation -Journal of Food and Nutrition Research | Korea Science [koreascience.kr]

- 17. Formononetin suppresses hyperglycaemia through activation of GLUT4-AMPK pathway [pharmacia.pensoft.net]

- 18. The natural compound, formononetin, extracted from Astragalus membranaceus increases adipocyte thermogenesis by modulating PPARγ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Isoflavones in Type 2 Diabetes Prevention and Treatment—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Formononetin promotes fatty acid β-oxidation to treat non-alcoholic steatohepatitis through SIRT1/PGC-1α/PPARα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Formononetin reshapes the gut microbiota, prevents progression of obesity and improves host metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. public.pensoft.net [public.pensoft.net]

- 23. Formononetin attenuates hepatic injury in diabetic mice by regulating macrophage polarization through the PTP1B/STAT6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Formononetin: A Technical Guide on its Phytoestrogenic Properties and Hormonal Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formononetin, a naturally occurring O-methylated isoflavone found predominantly in red clover (Trifolium pratense) and other legumes, is a well-documented phytoestrogen with a diverse range of biological activities.[1][2] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors, thereby eliciting a spectrum of hormonal and non-hormonal effects that have garnered significant interest in the scientific community. This technical guide provides an in-depth analysis of formononetin's role as a phytoestrogen, detailing its hormonal effects, mechanisms of action, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and development purposes.

Introduction: Formononetin as a Phytoestrogen

Formononetin (C₁₆H₁₂O₄; 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one) is a key isoflavone belonging to the phytoestrogen family—plant-derived compounds that can mimic the effects of estrogen in the body.[3] Phytoestrogens, particularly isoflavones, are often classified as selective estrogen receptor modulators (SERMs) due to their ability to exert tissue-specific estrogenic or anti-estrogenic effects.[4] Upon ingestion, formononetin is metabolized in the liver and by gut microflora, primarily into the more potent estrogenic compound daidzein and subsequently to equol.[5][6][7] Its biological activity is therefore attributable to both the parent compound and its active metabolites. Formononetin has been investigated for its potential therapeutic applications in managing menopausal symptoms, bone loss, and certain types of cancer.[5]

Hormonal Effects of Formononetin

Formononetin's hormonal activity is primarily mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. Its effects are complex and can be agonistic or antagonistic depending on the target tissue, local estrogen concentrations, and the relative expression of ER subtypes.

Estrogen Receptor Binding and Activation

Computational and in vitro studies have demonstrated that formononetin binds to both ERα and ERβ. Molecular docking studies predict a strong binding affinity to ERα (-6.8 to -7.7 kcal/mol) and ERβ (-6.5 kcal/mol).[8][9] However, its binding affinity is significantly lower than that of estradiol. One study found its relative binding affinity for murine mammary estrogen receptors to be 15,000 times less potent than estradiol-17β.[10][11] Despite this weaker affinity, formononetin can activate estrogen-responsive genes. In human breast cancer (MCF-7) cells, formononetin has been shown to activate the expression of an estrogen-responsive reporter gene in a concentration-dependent manner (0.5–500 µM), an effect that is blockable by the estrogen antagonist ICI 182780.[12]

Tissue-Specific Effects

-

Mammary Gland: In animal models, formononetin has demonstrated the ability to stimulate mammary gland proliferation. A daily dose of 40 mg/kg for five days enhanced mammary gland proliferation 3.3-fold in animals, an effect comparable to that of estradiol-17β (1 μg/kg/day).[10][11] This treatment also led to a 2-fold increase in mammary tissue estrogen receptor expression and a 1.7-fold increase in plasma prolactin concentrations.[10][11]

-

Reproductive Axis: Formononetin can influence the hypothalamus-pituitary-gonadal (HPG) axis. In male rats, intracerebroventricular injection of 40 µg of formononetin significantly reduced the hypothalamic mRNA levels of Gonadotropin-Releasing Hormone (GnRH) and tachykinin 2 (Tac2).[13][14] Both 20 µg and 40 µg doses significantly decreased the mRNA levels of Kiss1, a key regulator of GnRH neurons.[13][15][16] These findings suggest that formononetin may regulate the reproductive axis by modulating upstream signaling pathways of GnRH neurons.[13][15]

-

Endometrium: In a study on endometriosis, formononetin was shown to inhibit the proliferation of both eutopic and ectopic endometrial cells.[4] At a concentration of 80 μM, it significantly downregulated the expression of progesterone receptor-B (PR-B) in eutopic endometrial cells from patients with endometriosis.[4][17] In a mouse model of endometriosis, daily intraperitoneal administration of formononetin (40 mg/kg and 80 mg/kg) for four weeks significantly reduced the number of endometriotic lesions.[4][17]

-

Bone: Formononetin has shown potential in bone health due to its estrogenic effects. It can bind to estrogen receptors in bone tissue, which is a mechanism known to be crucial for maintaining bone density.[18] Studies in osteosarcoma cells (MG-63) showed that formononetin increased alkaline phosphatase activity, a marker of osteoblast function.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding formononetin's binding affinities, in vitro and in vivo hormonal effects, and pharmacokinetic properties.

Table 1: Receptor Binding Affinities

| Receptor | Ligand | Binding Affinity (kcal/mol) | Relative Binding Affinity (vs. Estradiol-17β) | Reference(s) |

| Estrogen Receptor α (ERα) | Formononetin | -6.8 to -7.7 | N/A | [8][9] |

| Estrogen Receptor β (ERβ) | Formononetin | -6.5 | N/A | [8] |

| Murine Mammary ER | Formononetin | N/A | 15,000x less potent | [10][11] |

| Aryl Hydrocarbon Receptor (AhR) | Formononetin | -7.7 | N/A | [8] |

Table 2: Summary of In Vitro Hormonal Effects

| Cell Line | Concentration | Duration | Observed Effect | Reference(s) |

| MCF-7 (Breast Cancer) | 0.5–500 µM | N/A | Activated estrogen-responsive reporter gene expression | [12] |

| MCF-7 (Breast Cancer) | 1–6 µM | N/A | Stimulated proliferation (ERα-positive cells) | [2][19] |

| MG-63 (Osteosarcoma) | N/A | N/A | Induced proliferation and increased alkaline phosphatase activity | [12] |

| Endometrial Cells (from Endometriosis patients) | 80 µM | N/A | Decreased cell viability, downregulated PR-B expression | [4][17] |

Table 3: Summary of In Vivo Hormonal Effects

| Animal Model | Dosage | Route | Duration | Key Hormonal/Physiological Outcome | Reference(s) |

| Murine Model | 40 mg/kg/day | Injection | 5 days | 3.3-fold increase in mammary gland proliferation; 2-fold increase in mammary ER expression; 1.7-fold increase in plasma prolactin. | [10][11] |

| Male Wistar Rats | 40 µg | Intracerebroventricular | Single dose | Significant reduction in hypothalamic GnRH and Tac2 mRNA levels. | [13][14] |

| Male Wistar Rats | 20 µg & 40 µg | Intracerebroventricular | Single dose | Significant reduction in hypothalamic Kiss1 mRNA levels. | [13][15][16] |

| Mouse Model of Endometriosis | 40 & 80 mg/kg/day | Intraperitoneal | 4 weeks | Significant reduction in the number of endometriotic lesions. | [4][17] |

Table 4: Pharmacokinetic Properties of Formononetin

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | ~3% (unchanged/free) | Rat | [20] |

| Oral Bioavailability | 21.8% | Rat | [21][22] |

| Plasma Protein Binding | 93.6% - 96.1% | Rat | [20] |

| Clearance | 5.13 L/h/kg | Rat | [20] |

| Volume of Distribution | 14.16 L/kg | Rat | [20] |

| Peak Plasma Concentration | 2.5 ± 0.8 µg/mL (at 2 hours) | Animal (species not specified) | [10][11] |

Mechanisms of Action & Signaling Pathways

Beyond direct estrogen receptor modulation, formononetin influences a variety of intracellular signaling pathways that are critical in cellular processes like proliferation, apoptosis, and inflammation. Many of these pathways are interconnected with its hormonal effects.

// Outcomes node [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation"]; Cell_Survival [label="Cell Survival"]; Apoptosis [label="Apoptosis"]; Gene_Transcription [label="Gene Transcription"];

// Connections Formononetin -> PI3K [label="Inhibits", style=dashed, arrowhead=tee]; Formononetin -> ERK [label="Inhibits", style=dashed, arrowhead=tee]; Formononetin -> p38 [label="Activates"]; Formononetin -> JAK [label="Inhibits", style=dashed, arrowhead=tee]; } caption: Key signaling pathways modulated by formononetin.

-

PI3K/AKT Pathway: Formononetin has been shown to inhibit the PI3K/AKT signaling pathway in various cancer cell lines.[1][19] This inhibition leads to decreased cell proliferation and survival. For instance, it downregulates phosphorylated AKT (p-AKT), which is a key downstream effector of this pathway.[1]

-